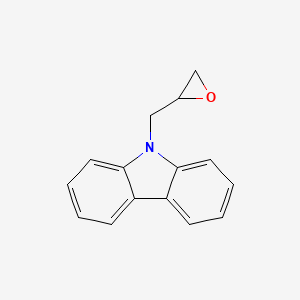

![molecular formula C12H16ClN5O2 B1305717 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride CAS No. 4514-43-6](/img/structure/B1305717.png)

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

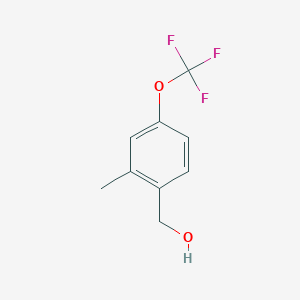

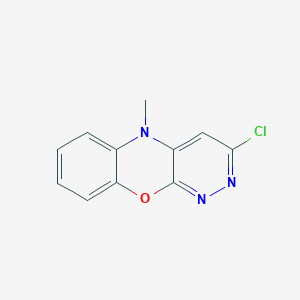

“4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClN5O2 . It has a molecular weight of 297.747 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two amino groups and one dimethylamino group . The compound also contains a benzoic acid moiety, which is a benzene ring attached to a carboxylic acid group .Aplicaciones Científicas De Investigación

Anti-Tubercular Activities

Compounds with a 2,4-diaminopyrimidine core have been studied for their potential anti-tubercular activities . These compounds can inhibit the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-TB drug development .

Synthesis of 4H-Chromenes

Magnetic UiO-66 functionalized with 4,4’-diamino-2,2’-stilbenedisulfonic has been used as an efficient and reusable solid acid catalyst for synthesizing 4H-chromene skeletons . This process presents an environmentally friendly approach for synthesizing a significant number of 4H-chromene derivatives .

Fluorescent Brightener Agent

Compounds based on 4,4’-diamino-stilbene-2,2’-disulfonic acid have been used to create polymeric fluorescent brightener agents . These agents can be characterized by various techniques including FT-IR, XRD, BET, TGA, TEM, EDX, and SEM .

Drug Development

The hydrophilic group in these compounds may prevent them from crossing the cell wall of Mtb to function at the whole cell level . Therefore, these compounds could be optimized for better cell entry, potentially leading to more effective drugs .

Green Chemistry

The synthesis of these compounds can be carried out in environmentally friendly conditions . This aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical processes .

Material Science

These compounds can be used in the field of material science, particularly in the development of new catalysts . For example, they can be used to create magnetic catalysts that are easy to separate from reaction media and reuse in the next runs .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFHSJHEURHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385773 |

Source

|

| Record name | T0504-1188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride | |

CAS RN |

4514-43-6 |

Source

|

| Record name | NSC3075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | T0504-1188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

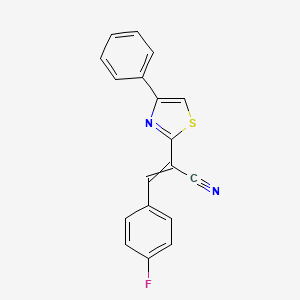

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)